molecular formula C6H3F2NO2 B1322325 2,6-Difluoropyridine-4-carboxylic acid CAS No. 88912-23-6

2,6-Difluoropyridine-4-carboxylic acid

Cat. No.: B1322325
CAS No.: 88912-23-6
M. Wt: 159.09 g/mol
InChI Key: UDPPKJDEENEJQG-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine-4-carboxylic acid (C6H3F2NO2) is a chemical compound with the following synonyms: 2,6-Difluoroisonicotinic acid , 2,6-Difluoro-4-pyridinecarboxylic acid , and 2,6-Difluoro-isonicotinic acid . Its molecular weight is approximately 159.09 g/mol .


Synthesis Analysis

The synthesis of this compound involves fluorination of pyridine using complex AlF3 and CuF2 at elevated temperatures (450–500 °C). This process yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Molecular Structure Analysis

Its InChI (International Chemical Identifier) is: InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) .

Scientific Research Applications

Organometallic Intermediates and Derivatives

2,6-Difluoropyridine-4-carboxylic acid can be prepared using modern organometallic methods. This process involves site-selective hydrogen/metal and halogen/metal permutations, and heavy halogen migrations. The versatility of the organometallic approach allows for the preparation of a wide range of 2,6-difluoropyridine derivatives (Schlosser & Rausis, 2004).

Vibrational Spectroscopy and Computational Studies

Vibrational spectroscopy and computational studies, such as Density Functional Theory (DFT), have been used to analyze derivatives of this compound. This includes studying the molecular structure, vibrational wavenumbers, NMR chemical shifts, and nonlinear optical properties (H. Vural, 2016).

Catalytic Reduction Processes

This compound can be synthesized through catalytic reduction processes. These methods involve using different catalysts and conditions to convert 2,6-dichloropyridine-4-carboxylic acid into various pyridine-carboxylic acids (J. Wibaut, 2010).

Functionalization Techniques

This compound offers flexibility in regiochemical functionalization. Deprotonation studies show that selective nucleophilic displacement and trapping with electrophiles like dry ice can be used to introduce functional groups at specific positions on the pyridine ring (Carla Bobbio & Schlosser, 2001).

Building Blocks for Pharmaceutical Research

Trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, prepared using this compound derivatives, provide valuable building blocks for pharmaceutical research. These acids are synthesized through various strategies involving organolithium or organomagnesium intermediates (F. Cottet, Marull, Lefebvre, & Schlosser, 2003).

Crystal Structure Studies

Studies focusing on the non-covalent interactions between derivatives of this compound and other compounds have enhanced the understanding of binding mechanisms. This includes the analysis of crystal structures formed by organic acid-base salts of 2,6-difluoropyridine derivatives with various carboxylic acids (Xingjun Gao et al., 2015).

Microwave-Promoted Syntheses

The use of microwave-promoted synthesis techniques has been employed to create pyridine carboxamides and tert-carboximides from 6-acetylpyridine-2-carboxylic acid, a derivative of this compound. This method allows for the transformation of compounds under specific conditions, leading to the production of new compounds with varied functional groups (B. Su, Zhao, Zhang, & Qin, 2009).

Regioexhaustive Substitution

Regioexhaustive substitution applied to derivatives of this compound enables the amenable regioselective metalation and subsequent carboxylation. This technique is crucial for the synthesis of various fluorinated pyridinecarboxylic acids (Carla Bobbio & Schlosser, 2005).

Metalation and Functionalization

Selective metalation and functionalization of derivatives of this compound offer opportunities for creating various substituted pyridinecarboxylic acids. This method involves using different reagents and conditions for selective deprotonation and subsequent carboxylation (M. Schlosser & Marull, 2003).

Polymorphism and Solid-State Architecture

The study of polymorphism in pyridine-2,6-dicarboxylic acid, a relative of this compound, has revealed new insights into the competition between different molecular synthons and their role in solid-state architecture (M. Grossel et al., 2006).

Properties

IUPAC Name

2,6-difluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPPKJDEENEJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623026
Record name 2,6-Difluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88912-23-6
Record name 2,6-Difluoroisonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88912-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

22.6 g of methyl 2,6-difluoroisonicotinate are dissolved in 25 ml of dioxane and added to a mixture of 150 ml of conc. hydrochloric acid and 100 ml of water. The mixture is then refluxed for 21/4 hours, volume is reduced to about 5/8 by evaporation, and the residue is cooled. The acid which precipitates out in crystalline form is filtered off and dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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